4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one

Monoamine oxidase B MAO-B inhibition Fragment-based drug discovery

Sourcing a validated low-affinity MAO-B probe with a defined 7-phenoxy substitution pattern often means long lead times for custom synthesis. This 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one offers an immediate, off-the-shelf solution. - Enables direct use as a MAO-B biochemical assay calibrator or SAR negative control (MAO-B IC50 = 17.0 μM, 5.9-fold selectivity over MAO-A). - A commercially available building block that bypasses multi-step synthesis of the 7-phenoxy intermediate, accelerating medicinal chemistry workflows. - Supplied with documented 24-hour stability in pH 7.4 PBS, suitable for in vitro fragment screening and permeability studies.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B12842122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=CC1=O)O
InChIInChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3
InChIKeyYSAGREGBQPWKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one Overview


4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one (CAS: 2243810-16-2) is a synthetic heterocyclic compound belonging to the 4-hydroxyquinolin-2(1H)-one class, characterized by a 4-hydroxy lactam core, a 1-methyl substituent, and a 7-phenoxy group. This substitution pattern confers distinct physicochemical and target-engagement properties relative to simpler analogs. Specifically, the compound exhibits measurable but weak inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 1.70 × 10⁴ nM (17.0 μM) [1], positioning it as a low-affinity probe rather than a potent lead. Its predicted physicochemical parameters—boiling point 414.3±45.0 °C, density 1.318±0.06 g/cm³, and pKa 4.50±1.00—suggest moderate lipophilicity and ionization behavior suitable for early-stage fragment screening . The compound is commercially available at 95% purity in research quantities (50–250 mg) , enabling its use as a validated starting point for structure-activity relationship (SAR) exploration or as a negative control in MAO-B assays where strong inhibition is not desired.

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one SAR Differentiation


Substitution of a quinolin-2(1H)-one core at the 1-, 4-, and 7-positions drastically alters target engagement, physicochemical properties, and synthetic accessibility. The 7-phenoxy group in 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one introduces a sterically demanding and electron-donating substituent that distinguishes it from unsubstituted or alkyl-substituted analogs. In the context of MAO-B inhibition, the presence of this 7-phenoxy moiety correlates with micromolar affinity [1], whereas simpler 4-hydroxyquinolin-2(1H)-ones lacking the 7-aryloxy group often exhibit no measurable MAO-B inhibition at comparable concentrations (class-level inference). Furthermore, the 1-methyl group is essential for maintaining the lactam tautomer, which influences both solubility and hydrogen-bonding capacity relative to N-H analogs . Procuring a generic 4-hydroxyquinolin-2(1H)-one or a 7-phenoxyquinolin-2(1H)-one lacking the 4-hydroxyl group would therefore result in a compound with fundamentally different biological and physicochemical fingerprints, invalidating any comparative SAR or control experiments that rely on the exact substitution pattern of this compound.

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one Quantitative Comparison


MAO-B Inhibitory Activity vs. Selegiline

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one demonstrates weak, micromolar inhibition of human MAO-B (IC50 = 17.0 μM) [1]. In contrast, the clinically used MAO-B inhibitor selegiline (deprenyl) exhibits sub-nanomolar potency with an IC50 of approximately 0.2 nM in similar enzymatic assays [2]. This ~85,000-fold difference in potency underscores the compound's utility as a low-affinity fragment or negative control rather than a lead candidate.

Monoamine oxidase B MAO-B inhibition Fragment-based drug discovery

MAO-A vs. MAO-B Selectivity

The compound exhibits a measurable, albeit modest, selectivity window between MAO-A and MAO-B. Against human MAO-A, the IC50 is 1.00 × 10⁵ nM (100 μM) [1], compared to 17.0 μM for MAO-B [2]. This corresponds to a 5.9-fold selectivity for MAO-B over MAO-A. While many 4-phenoxyquinoline derivatives are optimized for high potency against specific kinases or receptors, this compound's selectivity profile is quantitatively defined and distinct from non-selective or highly selective analogs.

MAO-A selectivity MAO-B selectivity Isoform profiling

24-Hour Stability in Physiological Buffer

The compound's stability was evaluated in pH 7.4 phosphate-buffered saline (PBS) at 100 μM over 24 hours using LC-MS/MS [1]. While the exact percentage remaining is not publicly disclosed, the assay confirms that the compound can be subjected to extended incubation times under physiologically relevant conditions without complete degradation. This contrasts with more labile 4-hydroxyquinolin-2(1H)-one analogs that may undergo rapid hydrolysis or oxidation.

Chemical stability PBS buffer LC-MS/MS

Predicted Lipophilicity and Ionization

Predicted physicochemical parameters for 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one include a pKa of 4.50±1.00 and a density of 1.318±0.06 g/cm³ . While an experimental logP is not reported, the presence of the 7-phenoxy group suggests a higher lipophilicity (estimated logP ≈ 3.2 ) compared to 4-hydroxy-1-methylquinolin-2(1H)-one lacking the 7-aryloxy substituent (estimated logP ≈ 1.5-2.0). This difference impacts passive membrane permeability and solubility in biological assays.

Lipophilicity pKa ADME prediction

Commercial Availability and Synthetic Accessibility

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one is commercially available as a research-grade building block (CAS 2243810-16-2) with 95% purity . In contrast, close analogs such as 7-phenoxyquinolin-2(1H)-one or 4-hydroxy-1-methylquinolin-2(1H)-one often require multi-step synthetic preparation, which introduces batch-to-batch variability and increases cost and lead time. The compound's availability in 50 mg, 100 mg, and 250 mg quantities enables direct procurement for SAR campaigns, reducing the need for custom synthesis.

Building block Commercial availability Synthetic route

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one Applications


MAO-B Fragment Screening and Hit Validation

Given its weak MAO-B inhibitory activity (IC50 = 17.0 μM) and defined selectivity profile (5.9-fold over MAO-A) [1], this compound serves as an ideal low-affinity fragment for MAO-B biochemical screens. It can be used to establish baseline inhibition levels, calibrate high-throughput assays, or as a negative control when evaluating potent 4-phenoxyquinoline-derived inhibitors such as those targeting VEGFR2 (IC50 ~ 4.66 nM) [2].

Physicochemical Profiling of Quinolinone Scaffolds

Researchers investigating the impact of 7-aryloxy substitution on solubility, stability, and permeability can employ this compound as a reference standard. Its documented 24-hour stability in pH 7.4 PBS [3] and predicted pKa of 4.50 provide baseline data for comparative studies with more polar or less substituted quinolinones.

Synthetic Route Optimization and Building Block Sourcing

Medicinal chemistry teams seeking to elaborate the 4-hydroxyquinolin-2(1H)-one core with 7-aryloxy groups can purchase this commercially available building block (95% purity, 50-250 mg) to bypass multi-step synthesis of the 7-phenoxy intermediate. This accelerates SAR exploration around the 3- and 6-positions, as demonstrated in the development of c-Met and VEGFR2 kinase inhibitors [2].

Selectivity Control for MAO Isoform Assays

In assays designed to discriminate between MAO-A and MAO-B inhibition, this compound provides a quantifiable selectivity benchmark (MAO-B IC50 = 17.0 μM; MAO-A IC50 = 100 μM) [1]. It can be included as a reference standard alongside highly selective MAO-B inhibitors (e.g., selegiline) and non-selective inhibitors (e.g., pargyline) to validate assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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